In Vitro Antiviral Spectrum of Antiviral Agent 19 (Remdesivir)
In Vitro Antiviral Spectrum of Antiviral Agent 19 (Remdesivir)
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Antiviral Agent 19, known scientifically as Remdesivir (GS-5734), is a phosphoramidate prodrug of a nucleoside analog with broad-spectrum antiviral activity against a range of RNA viruses.[1][2] This technical guide provides a comprehensive overview of the in vitro antiviral spectrum of Remdesivir, presenting quantitative data, detailed experimental protocols for key assays, and a visual representation of its mechanism of action. The information compiled is intended for researchers, scientists, and drug development professionals engaged in antiviral research and development. Remdesivir is metabolized within host cells to its active nucleoside triphosphate form (GS-443902), which acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[3][4] Its efficacy has been demonstrated against various viral families, including Coronaviridae, Filoviridae, Flaviviridae, and Picornaviridae.[5]
Quantitative Antiviral Activity
The in vitro antiviral potency of Remdesivir has been evaluated against a multitude of viruses in various cell lines. The following tables summarize the key quantitative data, including the 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50). The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is also presented to indicate the therapeutic window of the agent.
Table 1: Antiviral Activity against Coronaviridae
| Virus (Strain) | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| SARS-CoV-2 | Vero E6 | 0.77 | >100 | >129.87 | |
| SARS-CoV-2 | Vero E6 | 23.15 | - | - | |
| SARS-CoV-2 (Alpha, B.1.1.7) | Vero E6 | 0.21 (IC50) | >100 | >476 | |
| SARS-CoV-2 (Beta, B.1.351) | Vero E6 | 0.28 (IC50) | >100 | >357 | |
| SARS-CoV-2 (Gamma, P.1) | Vero E6 | 0.31 (IC50) | >100 | >322 | |
| SARS-CoV-2 (Delta, B.1.617.2) | Vero E6 | 0.32 (IC50) | >100 | >312 | |
| SARS-CoV-2 (Omicron, BA.2) | Vero E6 | 0.35 (IC50) | >100 | >285 | |
| SARS-CoV | Human Airway Epithelial (HAE) | 0.069 | - | - | |
| MERS-CoV | Human Airway Epithelial (HAE) | 0.074 | - | - | |
| MERS-CoV | HeLa | 0.34 | - | - | |
| HCoV-OC43 | Huh-7 | 0.067 | 18.9 | 282 | |
| HCoV-229E | H1-HeLa | 0.093 | >50 | >538 | |
| HCoV-229E | MRC-5 | 0.04 | >60 | >1500 | |
| Murine Hepatitis Virus (MHV) | - | 0.03 | - | - |
Table 2: Antiviral Activity against Other Viral Families
| Viral Family | Virus (Strain) | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Filoviridae | Ebola Virus (EBOV) | HeLa | 0.024 - 0.068 | - | - | |
| Filoviridae | Marburg Virus (MARV) | HeLa | 0.024 - 0.068 | - | - | |
| Filoviridae | Sudan Virus (SUDV) | HeLa | 0.12 - 0.24 | - | - | |
| Flaviviridae | West Nile Virus (WNV) | - | 0.05 | - | - | |
| Flaviviridae | Dengue Virus (DENV-1-4) | - | Inhibitory Activity | - | - | |
| Flaviviridae | Yellow Fever Virus (YFV) | - | Inhibitory Activity | - | - | |
| Flaviviridae | Zika Virus (ZIKV) | - | Inhibitory Activity | - | - | |
| Picornaviridae | Enterovirus 68D | RD | 0.050 | 2.82 | 56 | |
| Picornaviridae | Enterovirus 71 | RD | 0.140 | 3.31 | 24 | |
| Paramyxoviridae | Nipah Virus (NiV) | - | Broad Activity | - | - | |
| Pneumoviridae | Respiratory Syncytial Virus (RSV) | - | Broad Activity | - | - |
Experimental Protocols
The in vitro antiviral activity of Remdesivir is typically assessed using a variety of cell-based assays. The following are detailed methodologies for the most common experiments.
Cell Lines and Virus Propagation
-
Cell Lines: Vero E6 cells (African green monkey kidney) are frequently used for SARS-CoV-2 and other coronaviruses due to their high susceptibility to infection. Other cell lines such as Huh-7 (human hepatoma), HeLa (human cervical cancer), and MRC-5 (human lung fibroblast) are used for specific viruses.
-
Virus Stocks: Viral stocks are propagated in susceptible cell lines. Titers of the viral stocks are determined by plaque assay or 50% tissue culture infectious dose (TCID50) assay.
Cytotoxicity Assay
The cytotoxicity of Remdesivir is determined to ensure that the observed antiviral effect is not due to cell death.
-
Cell Seeding: Plate cells (e.g., Vero E6) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of Remdesivir to the cells.
-
Incubation: Incubate the plates for a period that mirrors the antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO2.
-
Viability Assessment: Measure cell viability using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay or CCK8 assay.
-
Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%, using non-linear regression analysis.
Antiviral Activity Assays
This assay measures the ability of a compound to inhibit the formation of viral plaques.
-
Cell Seeding: Seed susceptible cells (e.g., Vero E6) in 12-well plates and grow to confluency.
-
Infection: Infect the cell monolayers with a known number of plaque-forming units (PFU) of the virus for 1 hour.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a mixture of culture medium (e.g., DMEM), low-melting-point agarose, and serial dilutions of Remdesivir.
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2 to allow for plaque formation.
-
Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques at each drug concentration. The EC50 value is the concentration of Remdesivir that reduces the number of plaques by 50% compared to the untreated virus control.
This assay quantifies the amount of viral RNA produced in the presence of the antiviral agent.
-
Cell Seeding and Infection: Seed cells in appropriate culture plates and infect with the virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: After a 1-hour viral adsorption period, remove the inoculum and add fresh culture medium containing serial dilutions of Remdesivir.
-
Incubation: Incubate the plates for 48 hours.
-
RNA Extraction: Harvest the cell culture supernatant and extract viral RNA using a commercial kit.
-
qRT-PCR: Quantify the viral RNA levels using quantitative real-time reverse transcription PCR (qRT-PCR) targeting a specific viral gene, such as the nucleocapsid (N) gene for SARS-CoV-2.
-
Data Analysis: The EC50 value is determined by calculating the concentration of Remdesivir that reduces the viral RNA yield by 50% relative to the untreated control.
Visualizations
Mechanism of Action of Remdesivir
The following diagram illustrates the intracellular activation of Remdesivir and its subsequent inhibition of the viral RNA-dependent RNA polymerase (RdRp).
Experimental Workflow for In Vitro Antiviral Assay
The diagram below outlines a typical workflow for assessing the in vitro efficacy of an antiviral agent like Remdesivir.
References
- 1. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Expanded profiling of Remdesivir as a broad-spectrum antiviral and low potential for interaction with other medications in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
